molecular formula C9H17NO3 B1280806 tert-Butyl methyl(2-oxopropyl)carbamate CAS No. 532410-39-2

tert-Butyl methyl(2-oxopropyl)carbamate

Cat. No. B1280806
M. Wt: 187.24 g/mol
InChI Key: UJXOEXQSZFGUSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl methyl(2-oxopropyl)carbamate” is C8H15NO3 . The InChI code is InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) . The Canonical SMILES is CC(=O)CNC(=O)OC©©C .


Chemical Reactions Analysis

The carbamate group in “tert-Butyl methyl(2-oxopropyl)carbamate” can undergo various chemical reactions. For instance, the tert-butyl carbamate can become protonated, leading to the loss of the tert-butyl cation and resulting in a carbamic acid. Decarboxylation of the carbamic acid then results in the free amine .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl methyl(2-oxopropyl)carbamate” is 173.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diels-Alder Reaction : A study demonstrated the use of tert-butyl carbamate derivatives in the Diels-Alder reaction, a key method in organic synthesis for creating cyclic compounds (Padwa, Brodney, & Lynch, 2003).
  • Formation of Functionalised Carbamates : Research indicated that tert-butyl carbamate derivatives react with lithium powder and electrophiles, leading to the formation of functionalised carbamates, a process relevant in organic chemistry (Guijarro, Ortiz, & Yus, 1996).
  • Asymmetric Mannich Reaction : Tert-butyl carbamate derivatives have been used in asymmetric Mannich reactions, which are critical in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Applications in Drug Synthesis and Material Science

  • Intermediate in Drug Synthesis : Tert-butyl carbamate derivatives serve as intermediates in synthesizing biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
  • Role in Structural Characterization : These derivatives are also used in the structural characterization of molecules, contributing to the understanding of molecular interactions and architectures (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Chemical Properties and Reactivity

  • Deprotection Studies : Tert-butyl carbamates undergo deprotection reactions with aqueous phosphoric acid, indicating their utility in synthesizing complex organic molecules (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXOEXQSZFGUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224766
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(2-oxopropyl)carbamate

CAS RN

532410-39-2
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532410-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl methyl(2-oxopropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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